molecular formula C9H13ClN2 B2604798 4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole CAS No. 1245772-99-9

4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole

Cat. No.: B2604798
CAS No.: 1245772-99-9
M. Wt: 184.67
InChI Key: LNAHSEPDZXHULE-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole is a substituted pyrazole derivative of high interest in medicinal chemistry and organic synthesis. This compound serves as a versatile and valuable synthetic intermediate, or "building block," for the construction of more complex molecules. Its molecular structure incorporates key functional groups—specifically the chloro and methyl substituents on the pyrazole ring—that are amenable to further chemical modification, making it a privileged scaffold in drug discovery programs . The pyrazole core is a well-established pharmacophore in medicinal chemistry, featured in a wide array of bioactive molecules and approved therapeutics . Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and antidepressant effects . As such, researchers utilize this specific chloro-substituted pyrazole to develop and optimize new chemical entities for probing biological pathways and evaluating potential therapeutic applications . Its primary research value lies in its utility as a key intermediate in the synthesis of targeted small-molecule inhibitors and in structure-activity relationship (SAR) studies. Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before use.

Properties

IUPAC Name

4-chloro-1-cyclopentyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-7-9(10)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAHSEPDZXHULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-methyl-1H-pyrazole with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group at the 3-position can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation Reactions: Formation of alcohols or ketones.

    Reduction Reactions: Formation of dihydropyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound is recognized for its potential as a scaffold in drug development, particularly for anti-inflammatory and analgesic agents. Its structure allows it to interact with various biological targets, including cyclooxygenase enzymes, which play a crucial role in mediating inflammatory responses .

Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole, including 4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole, exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds within this class can inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain .

Table 1: Pharmacological Activities of Pyrazole Derivatives

Compound NameActivity TypeMechanism of Action
CelecoxibAnti-inflammatoryCOX-2 inhibition
RimonabantAnti-obesityCannabinoid receptor antagonist
DifenamizoleAnalgesicNon-selective COX inhibition
FezolamideAntidepressantInhibition of monoamine oxidase

Agricultural Applications

Pesticide Development
this compound serves as an important intermediate in the synthesis of various pesticides. Its derivatives have been utilized in the formulation of commercial pesticides like pyraclostrobin, which is effective against a range of fungal pathogens .

Case Study: Efficacy in Crop Protection
In agricultural studies, compounds derived from pyrazole have shown promising results in protecting crops from fungal infections. For example, pyraclostrobin has been demonstrated to significantly reduce disease severity in crops such as grapes and tomatoes, enhancing yield and quality .

Synthesis and Structural Insights

This compound can be synthesized through various chemical pathways, often involving cyclization reactions that incorporate chlorinated aromatic compounds. The unique structural features of this compound contribute to its diverse applications.

Table 2: Synthesis Pathways for Pyrazole Derivatives

Synthesis MethodKey ReagentsYield (%)
CyclocondensationHydrazine + 1,3-dicarbonyl compounds70-90
Substitution ReactionsChlorinated aromatics60-85
FunctionalizationAlkyl halides50-75

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors. For example, pyrazole derivatives can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Structural Features Biological Activity/Applications Key Properties/Findings
4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole Cyclopentyl (N1), methyl (C3), chloro (C4) Anti-inflammatory, agrochemical intermediates High lipophilicity due to cyclopentyl group; used in drug discovery pipelines .
4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide Cyclohexyl (N1), carboxamide (C5) Synthetic intermediate for bioactive molecules Enhanced solubility compared to cyclopentyl analogs; potential for kinase inhibition .
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl (N1), carbaldehyde (C4), chlorophenoxy (C5) Antimicrobial, anti-inflammatory Aldehyde group enables Schiff base formation; broad-spectrum activity .
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Sulfonamide (C4), chlorophenyl (C5) COX-2 inhibition, anti-inflammatory Sulfonamide enhances binding to enzymatic pockets; comparable to Celecoxib analogs .
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Dichlorophenyl (N1), carbaldehyde (C4) Photophysical applications, ligand synthesis Electron-withdrawing groups improve stability in metal complexes .

Key Research Findings

Carboxamide derivatives (e.g., 4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide) exhibit improved water solubility, making them preferable for oral drug formulations .

Pharmacological Applications: Sulfonamide-containing pyrazoles (e.g., 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide) show selective COX-2 inhibition, a mechanism critical for anti-inflammatory drugs . Carbaldehyde derivatives (e.g., 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) demonstrate antimicrobial efficacy against Staphylococcus aureus and Escherichia coli due to their electrophilic reactivity .

Synthetic Versatility :

  • Chlorine at C4 in This compound facilitates nucleophilic substitution reactions, enabling diversification into thioethers or amines .
  • Aldehyde-functionalized pyrazoles serve as intermediates for synthesizing hydrazones and imines, expanding their utility in medicinal chemistry .

Critical Analysis of Structural Modifications

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (electron-withdrawing) at C4 enhances stability and directs electrophilic substitution to specific positions, whereas methyl groups (electron-donating) at C3 increase steric protection of the pyrazole core .
  • Aromatic vs. Aliphatic Substituents : Cyclopentyl/cyclohexyl groups improve metabolic stability compared to phenyl rings, which are prone to cytochrome P450-mediated oxidation .

Biological Activity

4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of a chlorine substituent at the 4-position and a cyclopentyl group at the first position contributes to its unique biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H15ClN2, with a molecular weight of approximately 200.70 g/mol. The synthesis typically involves cyclization reactions using hydrazines and β-dicarbonyl compounds. One common synthetic route includes treating 3-methylpyrazole with cyclopentyl bromide in the presence of a base such as potassium carbonate.

Biological Activity

Research indicates that pyrazole derivatives exhibit diverse biological activities, including:

  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Some studies suggest that these compounds can alleviate pain through central and peripheral pathways.
  • Antimicrobial Activity : Pyrazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, indicating potential as antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. Research has focused on its binding affinity to protein kinases (PKs), which play critical roles in cell signaling pathways involved in cancer and other diseases. The pyrazole scaffold is recognized for its versatility in medicinal chemistry, particularly in developing protein kinase inhibitors (PKIs) .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Inhibition of Protein Kinases : A study highlighted the compound's ability to inhibit specific PKs involved in cancer progression, showing promise as an anticancer agent .
  • Anti-inflammatory Activity : Another research effort demonstrated that this compound could significantly reduce inflammation markers in animal models, suggesting its utility in treating inflammatory diseases .
  • Antimicrobial Efficacy : Laboratory tests revealed that this compound exhibited significant antimicrobial properties against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compound Chlorine at 4-position; cyclopentyl groupAnti-inflammatory, analgesic, antimicrobial
3-Methyl-1-phenyl-1H-pyrazolePhenyl group instead of cyclopentylLimited anti-inflammatory effects
4-Chloro-3-methyl-1H-pyrazoleLacks cyclopentyl groupPrimarily anticancer activity

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole, and how can reaction conditions be optimized?

The Vilsmeier-Haack reaction is a robust method for synthesizing chlorinated pyrazole derivatives. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via this method using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one and POCl₃/DMF at 80–90°C . Key optimization steps include:

  • Reagent ratios : Maintain a 1:1.2 molar ratio of substrate to POCl₃ for efficient chlorination.
  • Temperature control : Prolonged heating (>6 hours) at 90°C improves yield but risks decomposition.
  • Workup : Neutralize excess POCl₃ with aqueous NaHCO₃ to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the aldehyde proton in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde appears at δ 9.8 ppm .
  • X-ray crystallography : Resolve ambiguities in regiochemistry. The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (space group P21/cP2_1/c, a=9.1016A˚a = 9.1016 \, \text{Å}) confirms planar geometry and intermolecular hydrogen bonding .

Q. How do substituents on the pyrazole ring influence reactivity in nucleophilic substitutions?

Electron-withdrawing groups (e.g., -Cl) at the 4-position activate the pyrazole ring for nucleophilic attacks. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with phenols under basic conditions (K₂CO₃, DMF, 120°C) to form aryloxy derivatives . Key factors:

  • Base selection : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Q. What safety protocols are essential when handling chlorinated pyrazoles?

  • Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., during chlorination with POCl₃) .
  • Protective gear : Wear nitrile gloves and goggles to prevent skin/eye irritation, as chlorinated pyrazoles are classified as Eye Irrit. 2 and Skin Irrit. 2 .
  • Storage : Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in pyrazole functionalization?

Regioselectivity in nucleophilic substitutions is governed by electronic and steric effects. For example, in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde group at C4 directs nucleophiles to C5 via resonance stabilization of the transition state . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices and molecular electrostatic potentials .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Conflicting NMR signals (e.g., overlapping peaks for methyl and cyclopentyl groups) can be resolved via X-ray diffraction. For instance, SHELXL refinement of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde confirmed the aldehyde's position, which was ambiguous in NMR due to dynamic effects . Cross-validation with IR (C=O stretch at 1680 cm⁻¹) further supports structural assignments .

Q. What computational strategies predict the biological activity of pyrazole derivatives?

  • Molecular docking : Screen against target proteins (e.g., carbonic anhydrase) using software like AutoDock. Pyrazole derivatives with trifluoromethyl groups show enhanced binding affinity due to hydrophobic interactions .
  • QSAR models : Correlate substituent electronegativity (e.g., -Cl, -CF₃) with anticonvulsant activity. For example, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides exhibited ED₅₀ values of 30 mg/kg in MES tests .

Q. How should researchers address discrepancies in reaction yields or spectroscopic data?

  • Reproducibility checks : Verify catalyst purity (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent dryness .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when unexpected byproducts arise. For example, a 312.74 Da peak in HRMS validated 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
  • Controlled experiments : Systematically vary one parameter (e.g., temperature) while monitoring yield and purity via HPLC .

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